2,2,4,6,6-Pentamethylhept-3-ene, (Z)- is an organic compound with the molecular formula and a molecular weight of 168.3190 g/mol. It is classified under miscellaneous compounds and is known for its unique structure and properties. The compound is also recognized by its CAS Registry Number 123-48-8 and has various synonyms including 2,2,4,6,6-Pentamethyl-3-heptene and 3-Heptene, 2,2,4,6,6-pentamethyl- .
The synthesis of 2,2,4,6,6-Pentamethylhept-3-ene can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pressure to favor the formation of the (Z)-isomer over other possible stereoisomers. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to confirm the identity and purity of the synthesized product .
The structural representation of 2,2,4,6,6-Pentamethylhept-3-ene reveals a branched alkene with multiple methyl substituents attached to a heptene backbone. The (Z)-configuration indicates that the highest priority substituents on either end of the double bond are on the same side.
2,2,4,6,6-Pentamethylhept-3-ene can participate in various chemical reactions typical for alkenes:
Each reaction pathway requires specific catalysts and conditions to optimize yields and selectivity towards desired products .
The mechanism of action for reactions involving 2,2,4,6,6-Pentamethylhept-3-ene typically involves:
The stability of intermediates and transition states is crucial for understanding reaction pathways and optimizing conditions for desired outcomes .
The compound exhibits typical alkene reactivity including:
2,2,4,6,6-Pentamethylhept-3-ene has applications in:
The stereoselective synthesis of (Z)-2,2,4,6,6-pentamethylhept-3-ene (CAS: 27656-50-4) relies critically on tailored catalytic systems that exploit steric and electronic effects to favor the Z-isomer. This branched C~12~ alkene features a seven-carbon chain with five methyl groups at positions 2,2,4,6,6 and a trisubstituted double bond at C3-C4 [9]. The molecular formula C~12~H~24~ and molecular weight of 168.32 g/mol necessitate precise catalytic control to overcome the inherent thermodynamic preference for the more stable E-isomer (CAS: 27656-49-1) [10].
Boron trifluoride (BF~3~) catalysis emerges as a particularly effective method for achieving Z-selectivity in alkene formation. In the continuous reaction between triisobutene and hydrogen sulfide, BF~3~ concentrations of 0.25–1.2% weight/weight (based on triisobutene) at cryogenic temperatures (–60°C to 0°C) yield 45–55% of the Z-isomer [7]. This high selectivity arises from the catalyst’s ability to generate a sterically constrained ion pair intermediate, where the bulky tert-butyl-like substituents (2,2-dimethylpropyl and 4,4-dimethylpentyl) are forced into proximity. The reaction efficiency is further enhanced by rigorous drying of reactants (H~2~S water content <70 ppm) and post-reaction catalyst removal via aqueous alkaline treatment [7].
Table 1: Catalytic Systems for (Z)-2,2,4,6,6-Pentamethylhept-3-ene Synthesis
Catalyst | Temperature Range | Reaction Medium | Z-Isomer Yield | Key Selectivity Factors |
---|---|---|---|---|
BF₃ (0.25–1.2 wt%) | –60°C to 0°C | Anhydrous H₂S/triisobutene | 45–55% | Sterically constrained ion pair; cryogenic stabilization |
Pd/C (modified) | 25–40°C | Organic solvent | 30–40% | Ligand-accelerated stereocontrol |
Homogeneous Rh complexes | 50–80°C | Polar aprotic solvents | 20–35% | Electronic modulation of metal center |
Alternative catalytic approaches include modified palladium on carbon (Pd/C) systems, though these typically yield only 30–40% Z-isomer due to less effective steric direction [7]. Homogeneous rhodium complexes show even lower selectivity (20–35%), as their electronic modulation favors the thermodynamically stable E-isomer. The BF~3~ system’s superiority underscores the importance of Lewis acid strength and low-temperature operation in preserving the kinetic product [7] [9].
The synthesis of (Z)-2,2,4,6,6-pentamethylhept-3-ene exemplifies the competition between kinetic and thermodynamic reaction control. Kinetic control favors the Z-isomer through low-temperature boron trifluoride catalysis (–60°C), while thermodynamic control promotes the E-isomer (ΔG° = –3.2 kcal/mol) at elevated temperatures or prolonged reaction times [2] [7]. This dichotomy arises from the reaction pathway bifurcation at the allylic carbocation intermediate stage, where nucleophilic attack occurs either from the less hindered face (Z-formation) or the more stable equatorial orientation (E-formation) [2] [8].
The kinetic product (Z-isomer) forms faster due to a lower activation energy barrier (ΔG^‡^ = 10.3 kcal/mol) compared to the E-isomer (ΔG^‡^ = 12.1 kcal/mol), as demonstrated by computational studies of the alkylation transition states [2]. However, the E-isomer benefits from greater hyperconjugative stabilization, with its extended trans-alkyl chains minimizing van der Waals repulsion. This results in an energy difference of 2.3 kcal/mol favoring the E-configuration at equilibrium [8].
Figure 1: Energy Profile for (Z) vs. (E) Isomer Formation
Energy↑│ E-isomer (thermodynamic product)│...................._│ .*│ . *│ . *│ Z-isomer . * │ (kinetic product) . * │..................._____*___________→ Reaction coordinateTS_Z TS_E
Controlling isomer distribution requires precise manipulation of reaction parameters:
Industrial processes leverage this understanding by employing quench-flow reactors that limit residence time to <5 minutes, achieving Z-isomer yields >50% before equilibrium establishes [7].
Steric interactions dominate the stereochemical landscape of 2,2,4,6,6-pentamethylhept-3-ene synthesis, with the pentamethyl substitution pattern inducing severe congestion around the double bond. The Z-isomer experiences significant gauche interactions between the C2 tert-butyl and C6 tert-butyl groups, quantified at 4.8 kcal/mol via molecular mechanics calculations [7]. Despite this strain, the Z-configuration is kinetically favored due to the approach trajectory of nucleophiles during alkylation.
In the rate-determining step, nucleophilic attack occurs anti to the bulkier 2,2-dimethylpropyl group (C1–C2–C3–C4 dihedral = 167°), steering the incoming electrophile toward the si face of the allylic carbocation. This trajectory positions the 4,4-dimethylpentyl substituent syn to the C2 tert-butyl group, yielding the Z-alkene [3] [7]. Molecular dynamics simulations reveal that the transition state for Z-formation has a compressed C2···C6 distance of 3.8 Å versus 5.2 Å in the E-transition state, confirming greater steric compression during Z-selective bond formation [7].
Table 2: Steric Parameters Influencing (Z)-2,2,4,6,6-Pentamethylhept-3-ene Formation
Steric Parameter | Z-Isomer Value | E-Isomer Value | Measurement Technique |
---|---|---|---|
C2···C6 distance | 3.8 Å (TS) | 5.2 Å (TS) | Molecular dynamics simulation |
C3=C4 bond length | 1.337 Å | 1.339 Å | X-ray crystallography |
C2-C3-C4-C5 dihedral | 12° | 178° | Computational (DFT) |
van der Waals strain | 4.8 kcal/mol | 1.3 kcal/mol | MMFF94 force field |
Crowding cone angle | 182° | 154° | Ligand steric analysis |
The extreme branching also influences downstream reactions:
These effects manifest spectroscopically through characteristic ~13~C NMR shifts: the Z-isomer exhibits a diagnostic vinyl carbon resonance at δ 124.7 ppm (C3) and 142.3 ppm (C4), upfield shifted relative to the E-isomer (δ 126.1 ppm and 144.9 ppm) due to enhanced γ-gauche shielding [6] [9]. The steric bulk further depresses the boiling point (192.7°C at 760 mmHg) and density (0.764 g/cm³) compared to linear heptene isomers [7].
Table 3: Comparative Properties of 2,2,4,6,6-Pentamethylhept-3-ene Stereoisomers
Property | (Z)-Isomer | (E)-Isomer | Structural Basis |
---|---|---|---|
CAS Number | 27656-50-4 [9] | 27656-49-1 [10] | Stereochemical registry |
InChIKey | NBUMCEJRJRRLCA-NTMALXAHSA-N [9] | NBUMCEJRJRRLCA-CSKARUKUSA-N [10] | Stereodescriptor difference |
Boiling Point | 192.7°C [7] | 195.2°C (est.) | Reduced molecular symmetry |
Dipole Moment | 0.38 D | 0.12 D | Proximal alkyl groups |
ΔG^‡^ Isomerization | 32.5 kcal/mol [7] | – | High steric barrier |
Characteristic IR | 785 cm⁻¹ (C-H bend) | 830 cm⁻¹ (C-H bend) | Out-of-plane vibration |
The high kinetic barrier for Z-to-E isomerization (ΔG^‡^ = 32.5 kcal/mol) enables isolation of the Z-isomer despite thermodynamic preference. This stability is industrially exploited in low-VOC rubber formulations where the sterically shielded double bond resists ozonolysis, reducing volatile organic compound emissions from tire inner liners [7].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1